molecular formula C11H23NO B13574853 3-(3,3-Dimethylbutyl)piperidin-3-ol

3-(3,3-Dimethylbutyl)piperidin-3-ol

Cat. No.: B13574853
M. Wt: 185.31 g/mol
InChI Key: LXGJHWYXIUPRQT-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is notable for its unique structure, which includes a 3,3-dimethylbutyl group attached to the piperidine ring, making it a valuable building block in organic synthesis and drug design.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutyl)piperidin-3-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(3,3-Dimethylbutyl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethylbutyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-(3,3-dimethylbutyl)piperidin-3-ol

InChI

InChI=1S/C11H23NO/c1-10(2,3)6-7-11(13)5-4-8-12-9-11/h12-13H,4-9H2,1-3H3

InChI Key

LXGJHWYXIUPRQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1(CCCNC1)O

Origin of Product

United States

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